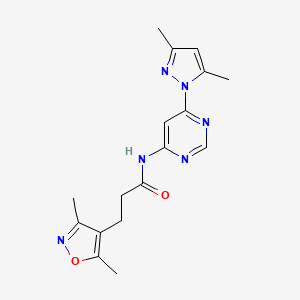

methanone CAS No. 1114653-15-4](/img/structure/B2563625.png)

[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

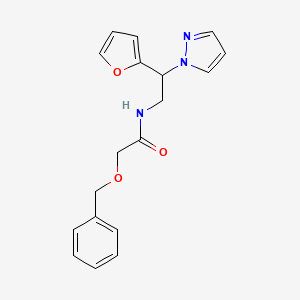

The compound "4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" is a synthetic organic molecule that appears to be related to the family of α,α'-diaryl ketone derivatives. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related benzoaryl-5-yl(2-hydroxyphenyl)methanones has been achieved through a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones. This process involves irradiation with a high-pressure mercury lamp in an ethanol solution under an argon atmosphere, yielding products in 77-95% yields without the need for transition metals, oxidants, or other additives . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the rearrangement products in the first paper was characterized using NMR, HRMS, and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds. For the compound "4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

The second paper describes the synthesis of a compound with antiestrogenic activity through a series of reactions including acylation, a Grignard reaction, demethylation, etherification, and salt formation . These reactions demonstrate the complexity and multi-step nature of synthesizing such compounds. The compound may also undergo similar reactions during its synthesis or as part of its chemical behavior in various environments.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the specific compound , they do provide a context for the types of properties that might be expected. For instance, the solubility, melting point, and stability under different conditions are important physical properties, while reactivity, acidity/basicity, and photostability are relevant chemical properties. The antiestrogenic activity mentioned in the second paper also highlights the potential biological activity of related compounds, which could be an important aspect of the compound's chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Computational Studies

- A study by Preet & Cannoo (2015) discusses the synthesis of 1,4-benzothiazines, similar to the compound , using ultrasonication and sodium hydroxide. They also performed computational studies using density functional theory to determine the optimized geometry of the synthesized compounds. This highlights the compound's relevance in synthetic organic chemistry and computational chemistry research (Preet & Cannoo, 2015).

Novel Ring System Synthesis

- Coppo & Fawzi (1998) synthesized new compounds including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, indicating the potential for creating novel ring systems involving benzothiazin derivatives (Coppo & Fawzi, 1998).

Antimicrobial Properties

- Ahmad et al. (2011) synthesized a series of compounds, including 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, demonstrating moderate to significant antimicrobial activities. This suggests the potential use of similar benzothiazine derivatives in developing new antimicrobial agents (Ahmad et al., 2011).

Anti-Stress Oxidative Properties

- Largeron & Fleury (1998) explored the synthesis of 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from compounds similar to the query compound. This indicates potential applications in stress-related oxidative damage mitigation (Largeron & Fleury, 1998).

Biological Activity Against Bacteria

- Zia-ur-Rehman et al. (2006) synthesized a series of 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones, showing marked activity against Bacillus subtilis, indicating the therapeutic potential of benzothiazine derivatives against bacterial infections (Zia-ur-Rehman et al., 2006).

Photophysical Properties

- The synthesis of 1,4-benzothiazines also includes the study of their photophysical properties using ultraviolet-visible and fluorescence spectroscopy. This suggests potential applications in photochemistry and materials science (Preet & Cannoo, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-3-30-20-14-10-18(11-15-20)25-16-23(24(26)17-8-12-19(29-2)13-9-17)31(27,28)22-7-5-4-6-21(22)25/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOCJOATHLJICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

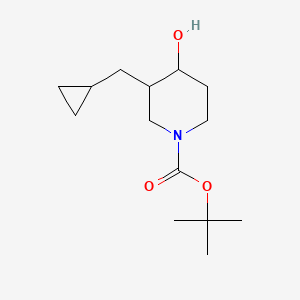

![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)

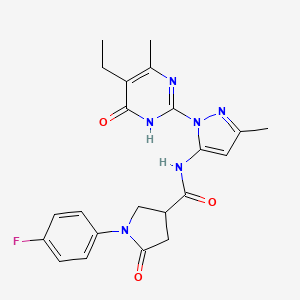

![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)

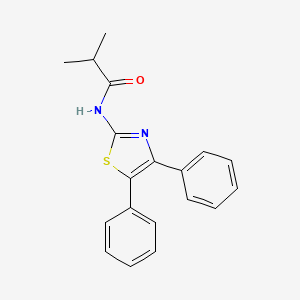

![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)

triazin-4-one](/img/structure/B2563561.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)